diethyl 2-((2-aMinoethoxy)Methyl)-4-(2-chlorophenyl)-6-Methyl-1,4-dihydropyridine-3,5-dicarboxylate

Catalog No.
S518687
CAS No.
140171-65-9
M.F
C21H27ClN2O5
M. Wt
422.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
diethyl 2-((2-aMinoethoxy)Methyl)-4-(2-chloropheny...

CAS Number

140171-65-9

Product Name

diethyl 2-((2-aMinoethoxy)Methyl)-4-(2-chlorophenyl)-6-Methyl-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H27ClN2O5

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C21H27ClN2O5/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22/h6-9,18,24H,4-5,10-12,23H2,1-3H3

InChI Key

BGGLOZPVAWMSEB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C

Solubility

Soluble in DMSO

Synonyms

Amlodipine besilate impurity E; Amlodipine Diethyl Ester; Amlodipine USP Related Compound E; Amlodipine EP Impurity E;

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C

Description

The exact mass of the compound diethyl 2-((2-aMinoethoxy)Methyl)-4-(2-chlorophenyl)-6-Methyl-1,4-dihydropyridine-3,5-dicarboxylate is 422.1608 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Identification and Properties

Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (also known as Amlodipine Diethyl Ester or Amlodipine Related Compound E) is a chemical compound. Its structure can be found on PubChem: . Little scientific research is directly focused on this specific compound, but it gains significance due to its relationship to Amlodipine.

Relationship to Amlodipine

Amlodipine is a widely used calcium channel blocker medication prescribed to treat high blood pressure and angina. Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a precursor or an intermediate in the synthesis of Amlodipine [1, 2]. Research on Amlodipine's synthesis and manufacturing processes may mention this compound as a part of the reaction scheme.

Potential Research Applications

Given the lack of dedicated research on Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, it possesses some potential research applications:

  • Understanding Amlodipine Synthesis: Research on Amlodipine's production processes may involve investigating the chemistry behind the conversion of Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate into Amlodipine [1, 2]. This could involve optimizing reaction conditions, developing more efficient synthesis pathways, or understanding potential side reactions.
  • Novel Drug Discovery: The core structure of Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate might serve as a starting point for the design and development of new drugs with similar or entirely different therapeutic targets.

Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. It features a diethyl ester moiety and is characterized by the presence of a 2-chlorophenyl group and an aminoethoxy side chain. This compound is primarily recognized for its role as a calcium channel blocker and is related to the pharmaceutical agent amlodipine, which is widely used in the treatment of hypertension and angina pectoris. Its chemical structure can be represented by the formula C19H23ClN2O6C_{19}H_{23}ClN_{2}O_{6} and has a molecular weight of approximately 396.85 g/mol.

The chemical reactivity of diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to its functional groups. Notable reactions include:

  • Ester Hydrolysis: The diethyl ester can undergo hydrolysis in the presence of water and acid or base catalysts to yield the corresponding dicarboxylic acid.
  • Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reductive Reactions: The compound can be reduced at various sites, potentially altering its pharmacological properties.

This compound exhibits significant biological activity primarily as a calcium channel blocker. It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and decreased blood pressure. Its pharmacological profile includes:

  • Antihypertensive Effects: Reduces blood pressure by relaxing blood vessels.
  • Antianginal Properties: Alleviates chest pain by improving blood flow to the heart.
  • Potential Neuroprotective Effects: Some studies suggest that similar compounds may have neuroprotective properties.

The synthesis of diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves several steps:

  • Formation of the Dihydropyridine Ring: A condensation reaction between appropriate aldehydes and 1,3-dicarbonyl compounds.
  • Introduction of the Aminoethoxy Group: This can be achieved through nucleophilic substitution where an aminoethoxy derivative reacts with the dicarbonyl intermediate.
  • Esterification: The final step involves esterification with diethyl malonate to introduce the diethyl ester functionality.

Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications:

  • Pharmaceuticals: Primarily used in antihypertensive medications.
  • Research: Investigated for its potential effects on cardiovascular health and other therapeutic areas.
  • Chemical Intermediates: Utilized in the synthesis of other biologically active compounds.

Interaction studies with diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate have revealed:

  • Drug Interactions: It may interact with other antihypertensive agents or medications affecting calcium channels.
  • Metabolic Pathways: Studies indicate that this compound may be metabolized by cytochrome P450 enzymes, which could affect its efficacy and safety profile.

Several compounds share structural similarities with diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. These include:

Compound NameStructureUnique Features
AmlodipineSimilar structure; different substituentsWidely used for hypertension; well-studied
FelodipineSimilar dihydropyridine coreDifferent pharmacokinetics; longer half-life
NifedipineAnother calcium channel blockerRapid action; used in acute settings

The uniqueness of diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate lies in its specific side chains which may influence its receptor binding affinity and pharmacological effects compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

422.1608

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Dates

Modify: 2023-08-15
1: Hanon O, Caillard L, Chaussade E, Hernandorena I, Boully C. Blood pressure-lowering efficacy of indapamide SR/amlodipine combination in older patients with hypertension: A post hoc analysis of the NESTOR trial (Natrilix SR vs Enalapril in Hypertensive Type 2 Diabetics With Microalbuminuria). J Clin Hypertens (Greenwich). 2017 Oct;19(10):965-972. doi: 10.1111/jch.13053. Epub 2017 Jul 18. PubMed PMID: 28721700.
2: Shirley M, McCormack PL. Perindopril/amlodipine (Prestalia(®)): a review in hypertension. Am J Cardiovasc Drugs. 2015 Oct;15(5):363-70. doi: 10.1007/s40256-015-0144-1. Review. PubMed PMID: 26341621.
3: Son H, Lee D, Lim LA, Jang SB, Roh H, Park K. Development of a pharmacokinetic interaction model for co-administration of simvastatin and amlodipine. Drug Metab Pharmacokinet. 2014;29(2):120-8. Epub 2013 Aug 20. PubMed PMID: 23965645.
4: Rakugi H, Ogihara T, Miyata Y, Sasai K, Totsuka N. Evaluation of the efficacy and tolerability of combination therapy with candesartan cilexetil and amlodipine besilate compared with candesartan cilexetil monotherapy and amlodipine besilate monotherapy in Japanese patients with mild-to-moderate essential hypertension: a multicenter, 12-week, randomized, double-blind, placebo-controlled, parallel-group study. Clin Ther. 2012 Apr;34(4):838-48. doi: 10.1016/j.clinthera.2012.02.015. Epub 2012 Mar 21. PubMed PMID: 22440192.

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